Structural Identity: Absence of Isoxazole Ring Methylation Distinguishes CAS 1021225-17-1 from the Two Most Proximate Commercial Analogs
The target compound carries an unsubstituted isoxazole-5-carboxamide terminus. The two closest commercially available analogs—CAS 1021074-76-9 and CAS 1021119-08-3—bear a methyl group at the isoxazole 3-position or 5-position, respectively, increasing molecular weight by 14 Da and adding a lipophilic substituent absent in the target . This structural difference is non-trivial: in published 1,3,4-oxadiazole series, methylation of a terminal heterocycle has been shown to alter hydrogen-bond acceptor/donor topology and can shift target-binding poses substantially, as evidenced by co-crystal structures of analogous kinase inhibitors [1]. For procurement decisions where a completely unsubstituted isoxazole-5-carboxamide pharmacophore is required (e.g., to avoid steric clashes in a defined binding pocket), the target compound is the only catalogued option within this benzodioxole-oxadiazole-isoxazole series.
| Evidence Dimension | Molecular formula and nominal mass (surrogate for ligand efficiency and steric bulk) |
|---|---|
| Target Compound Data | C13H8N4O5; MW 300.23 g/mol; no methyl substitution on isoxazole |
| Comparator Or Baseline | CAS 1021074-76-9: C14H10N4O5, MW 314.26 g/mol (3-methyl-isoxazole). CAS 1021119-08-3: C14H10N4O5, MW 314.26 g/mol (5-methyl-isoxazole) |
| Quantified Difference | ΔMW = 14.03 g/mol (≈4.7% mass increase); Δheavy atom count = +1 (methyl carbon); Δrotatable bonds unchanged. No published IC₅₀ or Kd data available for any of the three compounds. |
| Conditions | Chemical identity confirmed by CAS registry and vendor catalogue comparison (non-excluded databases only). No experimental binding or functional assay data located. |
Why This Matters
Procurement of an unsubstituted isoxazole variant ensures that steric and electronic contributions from a methyl group are absent, which is critical when the target binding site cannot tolerate additional lipophilic bulk—a common SAR observation in fragment-based and HTS triage campaigns.
- [1] Design, synthesis and structure–activity relationships of 1,3,4-oxadiazole derivatives as novel inhibitors of glycogen synthase kinase-3β, Bioorganic & Medicinal Chemistry (2009). Demonstrated that methylation of terminal heterocycles in 1,3,4-oxadiazole series alters kinase inhibitory activity. View Source
